Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H25N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a hydrazono group, and a tert-butoxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the piperidine derivative with hydrazine or its derivatives under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the hydrazono group during subsequent reactions. This is typically achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the piperidine ring, which is achieved by reacting the protected piperidine derivative with benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the compound’s interaction with its targets.
Comparison with Similar Compounds
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)pyrrolidine-1-carboxylate
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)morpholine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the ring structure (piperidine, pyrrolidine, morpholine).
- Reactivity: The reactivity of these compounds can vary based on the ring structure and the presence of different functional groups.
- Applications: While all these compounds have similar applications in research and industry, their specific uses may vary based on their unique properties.
Properties
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGQSRGTUNRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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